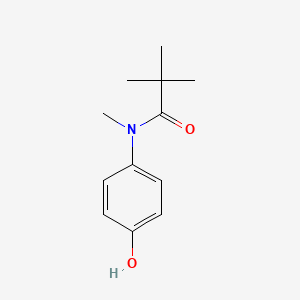

N-(4-hydroxyphenyl)-N,2,2-trimethylpropanamide

Descripción general

Descripción

“N-(4-hydroxyphenyl)retinamide” (also known as fenretinide) is a synthetic retinoid derivative with potential use in the treatment of cancer and other conditions . “N-(4-hydroxyphenyl)glycine” (also known as glycin) is a photographic developing agent used in classic black-and-white developer solutions .

Synthesis Analysis

The synthesis of “N-(4-hydroxyphenyl)glycine” can be achieved by treating p-aminophenol with chloracetic acid in a solvent . For “N-(4-hydroxyphenyl)retinamide”, specific synthesis methods were not found in the search results.

Molecular Structure Analysis

The molecular structure of “N-(4-hydroxyphenyl)glycine” has been confirmed by various methods such as FTIR, UV, and MS spectroscopy . The molecular structure of “N-(4-hydroxyphenyl)retinamide” was not found in the search results.

Chemical Reactions Analysis

“N-(4-hydroxyphenyl)glycine” can form a complex with Fe (III)-ion, indicating coordination between ligands and metals through adequate functional groups . Specific chemical reactions involving “N-(4-hydroxyphenyl)retinamide” were not found in the search results.

Aplicaciones Científicas De Investigación

Antiviral Research

4-HPR has shown promising in vitro and in vivo antiviral activity against a range of flaviviruses . It’s particularly effective against dengue virus, with studies evaluating the in vivo exposure profile of 4-HPR dosage regimes to achieve plasma concentrations effective for antiviral activity. The challenges to its clinical use include solubility and first-pass intestinal elimination, but these can be improved through formulation changes and cytochrome P450 (CYP) metabolism inhibition .

Cancer Treatment and Prevention

Fenretinide is reported to inhibit several types of tumors, including cancer cell lines resistant to all-trans-retinoic acid (ATRA), at concentrations of 1–10 µM . Studies in rats and mice have confirmed the potent anticancer effects of 4-HPR without evidencing hemolytic toxicity, making it a suitable candidate for the development of new chemo-preventive agents .

Chemical Synthesis Standard

In the field of chemical synthesis, N-(4-ethoxyphenyl)-retinamide (4-EPR) is used as an internal standard for the correct determination of 4-HPR and its metabolites by chromatography. This underscores the importance of 4-HPR in analytical chemistry and its role in ensuring the accuracy of chromatographic analyses .

Pharmacological Research

4-HPR’s ability to achieve effective plasma concentrations for antiviral activity opens up research opportunities in pharmacology, particularly in understanding the drug’s behavior in the body, its absorption, distribution, metabolism, and excretion (ADME) profiles, and how these can be optimized for better therapeutic outcomes .

Safety and Toxicology Studies

Given its established safety record, 4-HPR serves as a valuable compound in safety and toxicology studies. Its lack of hemolytic toxicity in animal models provides a benchmark for evaluating the safety profiles of new drugs and compounds in development .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

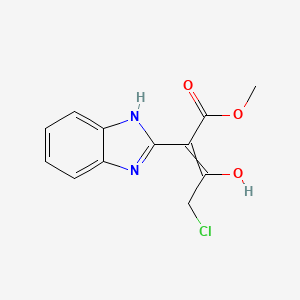

IUPAC Name |

N-(4-hydroxyphenyl)-N,2,2-trimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-12(2,3)11(15)13(4)9-5-7-10(14)8-6-9/h5-8,14H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVSJOQDMFAIKNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N(C)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-hydroxyphenyl)-N,2,2-trimethylpropanamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B1460679.png)

![3-(4-Chloro-phenyl)-benzo[D]isoxazol-6-OL](/img/structure/B1460683.png)

![1-[(2,6-Dichlorophenyl)methoxy]-3-(methoxyiminomethyl)urea](/img/structure/B1460685.png)

![Ethyl 5-methyl-4-oxo-1,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B1460686.png)

![7-Methylthieno[3,2-d]pyrimidin-4-ol](/img/structure/B1460691.png)

![8-methyl-3H,4H,5H-pyridazino[4,5-b]indol-4-one](/img/structure/B1460693.png)

![4-[4-(Chloromethyl)-1,3-thiazol-2-yl]-2-methoxyphenol](/img/structure/B1460694.png)

![3-(4-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide](/img/structure/B1460695.png)

![18-Crown-5 [4-(2,4-Dinitrophenylazo)phenol]](/img/structure/B1460696.png)